5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde
Overview
Description
5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group, a methyl group, and a sulfanyl-methyl group attached to the pyrazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Attachment of the Sulfanyl-Methyl Group: This step involves the nucleophilic substitution reaction where the pyrazole derivative reacts with 4-methylbenzenethiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Formylation: The final step is the formylation of the pyrazole ring, which can be carried out using Vilsmeier-Haack reaction conditions, involving the use of DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial in industrial settings to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl-methyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the aldehyde group, converting it to an alcohol.
Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used in the presence of a catalyst like copper(I) iodide (CuI).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities. This specific compound could be explored for similar therapeutic effects, particularly due to its aldehyde and sulfanyl groups, which are known to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its reactivity and functional groups make it a versatile building block for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The sulfanyl group can also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-methyl-3-{[(phenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-methanol: Similar structure but with a methanol group instead of an aldehyde group.
Uniqueness
The uniqueness of 5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde lies in its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and potential pharmacological applications.
By understanding the detailed properties and applications of this compound, researchers can better utilize it in various scientific and industrial fields.
Properties
IUPAC Name |
5-chloro-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-9-3-5-10(6-4-9)18-8-12-11(7-17)13(14)16(2)15-12/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVAUKVUAKSWAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN(C(=C2C=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376990 | |
Record name | 1L-644S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321526-27-6 | |
Record name | 5-Chloro-1-methyl-3-[[(4-methylphenyl)thio]methyl]-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321526-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1L-644S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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